molecular formula C7H3I3O2 B023451 2,3,5-Triiodobenzoic acid CAS No. 88-82-4

2,3,5-Triiodobenzoic acid

Cat. No. B023451
CAS RN: 88-82-4
M. Wt: 499.81 g/mol
InChI Key: ZMZGFLUUZLELNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Triiodobenzoic acid (TIBA) is an aromatic compound that contains three iodine atoms attached to a benzene ring. It is a colorless, crystalline solid that is soluble in water and has a melting point of 209-210°C. TIBA is used in a variety of scientific applications, including synthesis, drug discovery, and research. It is also used as a reagent in organic synthesis and as an intermediate in the manufacture of pharmaceuticals.

Scientific Research Applications

1. Antitumor Activity

2,3,5-Triiodobenzoic acid (TIBA) is primarily known as an iodine contrast agent used in X-ray imaging. Interestingly, it has been found to induce cell death in tumor cells through the generation of reactive oxygen species (ROS). In a study, TIBA demonstrated antitumor activity in lung cancer by decreasing cell viability in a dose-dependent manner, indicating its potential in cancer treatment research (Silva de Abreu & Fernandes, 2021).

2. Plant Growth Regulation

TIBA has been used to influence the growth and development of plants. In soybeans, TIBA application led to increased floral development and axillary growth (Greer & Anderson, 1965). Additionally, its application on cucumber plants affected sex expression, promoting predominantly staminate or pistillate flowers depending on the growth regulators used (Freytag, Lira & Isleib, 1970).

3. Auxin Transport Inhibition

TIBA has been shown to inhibit auxin transport in plants, as evidenced in pea seedlings. This effect on auxin transport, a crucial aspect of plant growth and development, further underscores its role in plant physiology studies (Morris, Kadir & Barry, 1973).

4. Effect on Nutrient Absorption in Plants

Studies have shown that root-absorbed TIBA can affect nutrient absorption and growth in plants like soybeans. TIBA enhanced the rate of phosphorus uptake without significantly influencing the absorption of other nutrients (Ohki & McBride, 1972).

5. Influence on Plant Development Under Varying Conditions

The response of plants like soybeans to TIBA can vary depending on environmental conditions such as temperature and soil moisture. This highlights the importance of TIBA in studying the interaction of growth regulators with environmental factors (Ohki & McBride, 1972).

6. Microbial Degradation in Soil

TIBA is also subject to microbial degradation in soil, with studies showing the conversion of TIBA into various metabolites. This aspect is vital in understanding the environmental impact and biodegradability of this compound (Moy & Ebert, 1972).

Safety and Hazards

TIBA is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling .

Future Directions

There are several areas of ongoing research involving TIBA. For instance, it is being studied for its antitumor activity . Additionally, its impact on plant growth and development is also a subject of research .

Biochemical Analysis

Biochemical Properties

2,3,5-Triiodobenzoic acid is known to interact with various enzymes and proteins. It acts as an inhibitor of auxin transport, a key process in plant growth and development . This interaction with auxin transport pathways suggests that this compound may interact with enzymes and proteins involved in these pathways .

Cellular Effects

In cellular processes, this compound has been observed to affect the propagation of certain plant species. For instance, it has been found to alter the in vitro propagation of Cedrela fissilis, a woody species, through modifications in endogenous polyamine and indol-3-acetic acid levels . In another study, it was found to induce cell death in tumor cells through the generation of reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that its antitumor activity involves an increase in reactive oxygen species . Additionally, it has been found to inhibit auxin transport, a process crucial for plant growth and development .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to cause changes in the effects of certain biochemical processes. For example, it was found to affect the in vitro propagation of Cedrela fissilis over time, with alterations observed in endogenous polyamine and indol-3-acetic acid levels .

Metabolic Pathways

This compound is involved in the auxin transport pathway in plants . It acts as an inhibitor of this pathway, suggesting that it may interact with enzymes or cofactors involved in auxin transport .

Transport and Distribution

This compound is known to interfere with the transport of indolyl-3-acetic acid (IAA) in plant tissues . This suggests that it may be transported and distributed within cells and tissues in a manner similar to IAA .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the available literature. Given its role as an auxin transport inhibitor, it is likely to be found in areas of the cell involved in auxin transport .

properties

IUPAC Name

2,3,5-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3I3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZGFLUUZLELNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3I3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17274-12-3 (hydrochloride salt)
Record name 2,3,5-Triiodobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4041317
Record name 2,3,5-Triiodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in water; slightly soluble in benzene; very soluble in ethanol, ether, Very slightly soluble in water
Record name 2,3,5-TRIIODOBENZOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white amorphous powder, Prisms from alcohol

CAS RN

88-82-4
Record name 2,3,5-Triiodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Triiodobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Floraltone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2,3,5-triiodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3,5-Triiodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-triiodobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.690
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,5-TRIIODOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H575A4059Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,3,5-TRIIODOBENZOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

225 °C
Record name 2,3,5-TRIIODOBENZOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

13.5 mL of TIBA/cyclohexane solution (113 g/L) were mixed with 3.2 mL of MAO/toluene solution (Albemarle 30% wt/wt, d=0.92 g/mL, 15.3 mmol MAO) to obtain a MAO/TIBA molar ratio of 2:1. The solution was stirred for 1 h at room temperature and transferred into a 50 mL Schlenk flask containing C-1 (28.4 mg, 38.3 μmol). The final solution was diluted with 7.7 mL of cyclohexane. Final mixture concentration=100 gTOT/L and 1.165 gmetallocene/L; color=dark red solution.
Name
TIBA cyclohexane
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
15.3 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

33.3 ml of TIBA/isododecane solution (101 g/L) was mixed with 7.9 cc of MAO/toluene solution (Albemarle −30% wt) to obtain a MAO/TIBA molar ratio of 2:1. The solution was stirred for 1 hour at room temperature. Then, 69 mg of A-1 was dissolved in the solution.
Name
TIBA isododecane
Quantity
33.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

21.8 mL of TIBA/isododecane solution (110 g/L) were mixed with 5 mL of MAO/toluene solution (Albemarle 30% wt/wt, d=0.928 g/mL, 24 mmol MAO) to obtain a MAO/TIBA molar ratio of 2:1. The solution was stirred for 30 min at room temperature and transferred into a 50 mL Schlenk flask containing C-2 (49.6 mg, 60.4 μmol). The final solution was diluted with 11.7 mL of isododecane to form a dark orange/red solution after overnight stirring at room temperature (final concentration=100 gTOT/L and 1.29 gmetallocene/L).
Name
TIBA isododecane
Quantity
21.8 mL
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

18.2 mL of TIBA/cyclohexane solution (99 g/L) were mixed with 3.8 mL of MAO/toluene solution to obtain a MAO/TIBA molar ratio of 2:1. The solution was stirred for 1 h at room temperature and transferred into a 50 mL Schlenk flask containing A-1 (37.3 mg, 45.4 μmol). The final solution was diluted with 35.9 mL of cyclohexane. Final mixture concentration=50 gTOT/L and 0.645 gmetallocene/L; color=orange solution.
Name
TIBA cyclohexane
Quantity
18.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Triiodobenzoic acid
Reactant of Route 2
2,3,5-Triiodobenzoic acid
Reactant of Route 3
Reactant of Route 3
2,3,5-Triiodobenzoic acid
Reactant of Route 4
2,3,5-Triiodobenzoic acid
Reactant of Route 5
2,3,5-Triiodobenzoic acid
Reactant of Route 6
2,3,5-Triiodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.